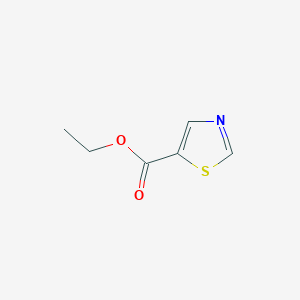
Methyl (methylsulfinyl)methyl sulfide
Vue d'ensemble
Description
Sulfure de méthyl méthylsulfinylméthyl : est un composé organique appartenant à la classe des sulfoxydes. Il est caractérisé par la présence d'un groupe fonctionnel sulfoxyde, de structure RS(=O)R' (où R et R' ne sont pas des atomes d'hydrogène). Ce composé est connu pour ses propriétés chimiques uniques et ses applications dans divers domaines, notamment la synthèse organique et les procédés industriels .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le sulfure de méthyl méthylsulfinylméthyl peut être synthétisé par réaction de l'acide méthanesulfonique avec le méthanol. Cette réaction nécessite généralement des basses températures et la présence d'un catalyseur acide pour se dérouler efficacement .
Méthodes de production industrielles : Dans les milieux industriels, la production de sulfure de méthyl méthylsulfinylméthyl implique des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final. Le composé est souvent produit dans des installations équipées de réacteurs chimiques avancés et de systèmes de purification .
Analyse Des Réactions Chimiques
Types de réactions : Le sulfure de méthyl méthylsulfinylméthyl subit diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé pour former des dérivés de sulfone.
Réduction : Il peut être réduit pour former des dérivés de sulfure.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe sulfoxyde est remplacé par d'autres groupes fonctionnels
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les nucléophiles comme les amines ou les thiols sont couramment utilisés dans les réactions de substitution.
Principaux produits formés :
Oxydation : Dérivés de sulfone.
Réduction : Dérivés de sulfure.
Substitution : Divers sulfoxydes substitués en fonction du nucléophile utilisé
Applications de la recherche scientifique
Chimie : Le sulfure de méthyl méthylsulfinylméthyl est largement utilisé comme agent méthylant en synthèse organique. Il est particulièrement efficace pour introduire des groupes méthyles dans les molécules organiques, modifiant ainsi leurs propriétés chimiques et leur réactivité .
Biologie et médecine : En recherche biologique, le composé est utilisé pour étudier les effets de la méthylation sur les molécules biologiques. Il a des applications dans le développement de produits pharmaceutiques et dans l'étude des processus de méthylation de l'ADN .
Industrie : Le composé est utilisé dans la production de divers produits chimiques et matériaux industriels. Sa capacité à agir comme un agent alkylant puissant le rend précieux dans la synthèse de polymères, de résines et d'autres produits industriels .
Mécanisme d'action
Mécanisme : Le sulfure de méthyl méthylsulfinylméthyl exerce ses effets principalement par alkylation. Le composé transfère un groupe méthyle aux molécules cibles, modifiant ainsi leur structure et leur fonction. Ce processus d'alkylation peut affecter diverses cibles moléculaires, notamment les protéines, les acides nucléiques et d'autres composés organiques .
Cibles moléculaires et voies : Les principales cibles moléculaires du sulfure de méthyl méthylsulfinylméthyl sont les sites nucléophiles sur les molécules biologiques. Le composé peut méthyler les bases de l'ADN, les protéines et d'autres composants cellulaires, conduisant à des changements dans leur activité et leur fonction .
Applications De Recherche Scientifique
Chemistry: Methyl Methylsulfinylmethyl Sulfide is widely used as a methylating agent in organic synthesis. It is particularly effective in introducing methyl groups into organic molecules, thereby modifying their chemical properties and reactivity .
Biology and Medicine: In biological research, the compound is used to study the effects of methylation on biological molecules. It has applications in the development of pharmaceuticals and in the study of DNA methylation processes .
Industry: The compound is used in the production of various industrial chemicals and materials. Its ability to act as a strong alkylating agent makes it valuable in the synthesis of polymers, resins, and other industrial products .
Mécanisme D'action
Mechanism: Methyl Methylsulfinylmethyl Sulfide exerts its effects primarily through alkylation. The compound transfers a methyl group to target molecules, thereby altering their structure and function. This alkylation process can affect various molecular targets, including proteins, nucleic acids, and other organic compounds .
Molecular Targets and Pathways: The primary molecular targets of Methyl Methylsulfinylmethyl Sulfide are nucleophilic sites on biological molecules. The compound can methylate DNA bases, proteins, and other cellular components, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Composés similaires :
Méthanesulfonate de méthyle : Un autre agent alkylant puissant utilisé dans des applications similaires.
Diméthylsulfoxyde : Un composé sulfoxyde apparenté avec des propriétés chimiques et des applications différentes.
Sulfure de méthyle : Un composé sulfure plus simple avec une réactivité et des utilisations distinctes
Unicité : Le sulfure de méthyl méthylsulfinylméthyl est unique en raison de ses deux groupes fonctionnels (sulfoxyde et sulfure), qui confèrent une réactivité et une polyvalence distinctes dans les réactions chimiques. Cela le rend particulièrement précieux en synthèse organique et dans les applications industrielles .
Propriétés
IUPAC Name |
methylsulfanyl(methylsulfinyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OS2/c1-5-3-6(2)4/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKFCIVOVKCFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCS(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865676 | |
| Record name | Methane, (methylsulfinyl)(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless to yellow hygroscopic liquid with a stench; [Acros Organics MSDS] | |
| Record name | Methyl methylsulfinylmethyl sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20844 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
33577-16-1 | |
| Record name | FAMSO | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33577-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methane, (methylsulfinyl)(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033577161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33577-16-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methane, (methylsulfinyl)(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methane, (methylsulfinyl)(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl methylthiomethyl sulphoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic applications of methyl methylsulfinylmethyl sulfide?
A1: MMSO serves as a valuable reagent for synthesizing various organic compounds. Research highlights its use in producing aldehydes, ketones, α-keto carboxylates, α-amino acid derivatives, and arylacetic acid derivatives []. Its versatility stems from its ability to act as a masked acyl anion equivalent, facilitating the formation of carbon-carbon bonds.
Q2: How does the structure of methyl methylsulfinylmethyl sulfide influence its reactivity?
A2: MMSO possesses a unique structure with a sulfur atom bonded to both a methyl group and a methylsulfinyl group (-SOCH3). This specific arrangement allows for its use in synthesizing 1,1-diethoxy-3-(1-naphthoxy)-2-propanol, a crucial compound in understanding propranolol metabolism []. The presence of both sulfide and sulfoxide moieties contributes to its reactivity and makes it a valuable tool in organic synthesis.
Q3: Can you provide an example of how methyl methylsulfinylmethyl sulfide is used in a specific synthesis?
A3: In a study focusing on propranolol metabolism, MMSO was reacted with 2-(1-naphthoxy)-acetaldehyde []. This reaction yielded a mixture of diastereomeric alpha-hydroxydithioacetal derivatives. Further treatment with ethyl orthoformate led to the formation of 1,1-diethoxy-3-(1-naphthoxy)-2-propanol, the target compound, alongside two dihydronaphtho[1,2-b]pyrans. This example demonstrates MMSO's utility in constructing complex molecules relevant to pharmaceutical research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














